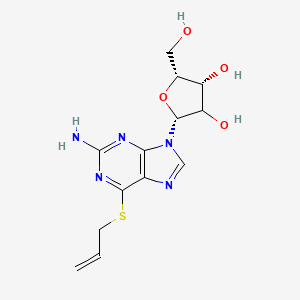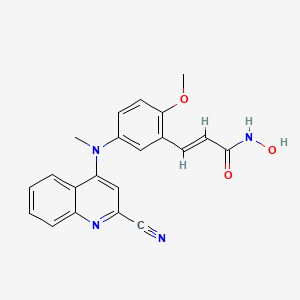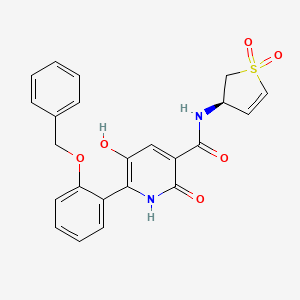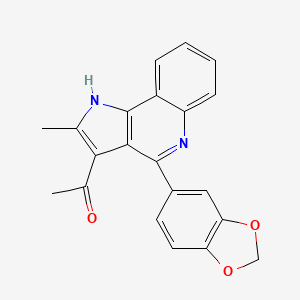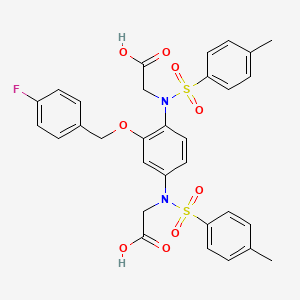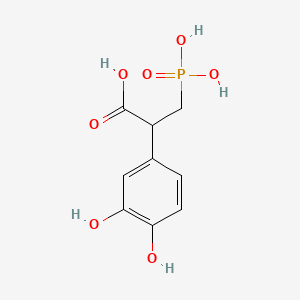
Enzyme-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enzyme-IN-2 is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is known for its ability to inhibit specific enzymatic activities, making it a valuable tool in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enzyme-IN-2 typically involves a multi-step process that includes the following key steps:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and ensure the compound’s integrity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Enzyme-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate specific reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced activity, while reduction may produce more stable forms of the compound.
Aplicaciones Científicas De Investigación
Enzyme-IN-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in biological studies to inhibit specific enzymes and investigate their roles in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in industrial processes to enhance the efficiency of chemical reactions and improve product yields.
Mecanismo De Acción
The mechanism of action of Enzyme-IN-2 involves its interaction with specific enzymes, leading to their inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular targets and pathways, depending on the enzyme involved.
Comparación Con Compuestos Similares
Enzyme-IN-2 can be compared with other enzyme inhibitors, such as:
Enzyme-IN-1: Another enzyme inhibitor with similar properties but different molecular structure.
Enzyme-IN-3: A compound with a broader range of enzyme targets but lower specificity compared to this compound.
Uniqueness: this compound is unique due to its high specificity for certain enzymes, making it a valuable tool for targeted research and applications. Its ability to selectively inhibit specific enzymes sets it apart from other inhibitors with broader or less specific activity.
Propiedades
Fórmula molecular |
C9H11O7P |
|---|---|
Peso molecular |
262.15 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O7P/c10-7-2-1-5(3-8(7)11)6(9(12)13)4-17(14,15)16/h1-3,6,10-11H,4H2,(H,12,13)(H2,14,15,16) |
Clave InChI |
AHVRXKVVJWQDIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CP(=O)(O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


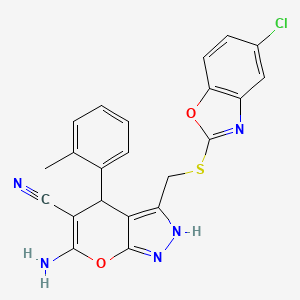


![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)



